molecular formula C20H13NO4 B5057148 NAPHTHALEN-2-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE

NAPHTHALEN-2-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE

Cat. No.: B5057148
M. Wt: 331.3 g/mol
InChI Key: CXVRKJWYFOTTLS-UHFFFAOYSA-N
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Description

NAPHTHALEN-2-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is a complex organic compound that features a naphthalene ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHALEN-2-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE typically involves the reaction of naphthalene derivatives with isoindole derivatives under specific conditions. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative, which is prepared via a domino three-component coupling reaction . The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

NAPHTHALEN-2-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene and isoindole derivatives, which can be further utilized in different applications.

Scientific Research Applications

NAPHTHALEN-2-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of NAPHTHALEN-2-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NAPHTHALEN-2-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is unique due to its specific combination of a naphthalene ring and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c22-18(25-15-10-9-13-5-1-2-6-14(13)11-15)12-21-19(23)16-7-3-4-8-17(16)20(21)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVRKJWYFOTTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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